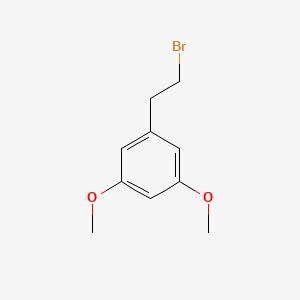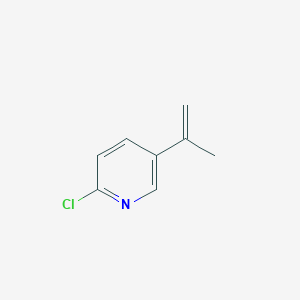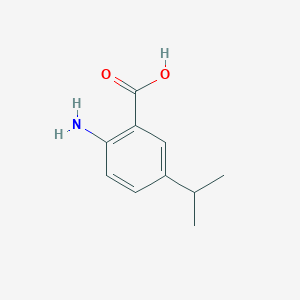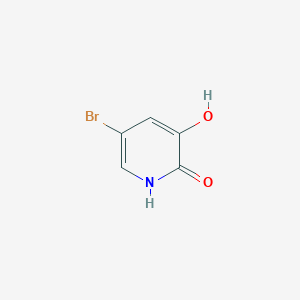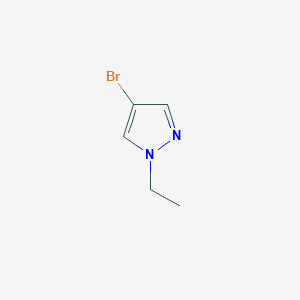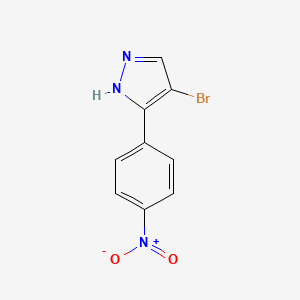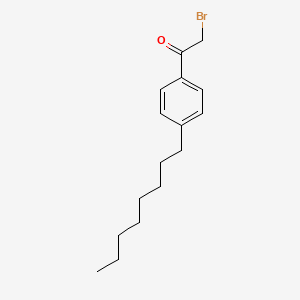
2-Bromo-1-(4-octylphenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(4-octylphenyl)ethanone is a chemical compound with the molecular formula C16H23BrO . It has an average mass of 311.257 Da and a monoisotopic mass of 310.093231 Da . It is used as an intermediate in the synthesis of 1-Hydroxy Fingolimod, an impurity of Fingolimod, an immunomodulating drug mostly used for treating multiple sclerosis (MS) .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-octylphenyl)ethanone consists of a bromine atom attached to the second carbon of the ethanone group, and a 4-octylphenyl group attached to the first carbon of the ethanone group .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Synthesis of Key Intermediates : It is used in the synthesis of key intermediates for various compounds. For instance, Li Yu-feng (2013) described the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, using an improved method with a yield of 64.7% and a purity of 90.2% (Li Yu-feng, 2013).
Chalcone Analogues Synthesis : It's also used in the synthesis of chalcone analogues. C. Curti et al. (2007) demonstrated an electron-transfer chain reaction to synthesize α,β-unsaturated ketones via a SRN1 mechanism, using 2-bromo-1-(4-nitrophenyl)ethanone (Curti, Gellis, & Vanelle, 2007).
Pharmacological Research
- Metabolism and Pyrolysis Products : Kelly B Texter et al. (2018) identified the pyrolysis products of bk-2C-B, a psychoactive substance, indicating potential for unknown toxicities with its consumption (Texter, Waymach, Kavanagh, O'Brien, Talbot, Brandt, & Gardner, 2018).
Crystal Structure and Stability
- Hydrogen-Bonding Patterns in Enaminones : James L. Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, including derivatives of bromophenylethanone, revealing bifurcated intra- and intermolecular hydrogen bonding important for understanding their stability and reactivity (Balderson, Fernandes, Michael, & Perry, 2007).
Novel Compounds Synthesis
Synthesis of Iminolactones : A. Shaabani et al. (2008) reported a novel three-component condensation reaction involving 2-bromo-1-(4-bromophenyl)ethanone for synthesizing fully substituted iminolactones (Shaabani, Soleimani, & Sarvary, 2008).
Synthesis of Thiazole and Thiophene Derivatives : S. Hessien et al. (2009) utilized 2-bromo-1-[4-tosyl amino) phenyl]ethanone for synthesizing novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, demonstrating its utility in creating a range of organic compounds (Hessien, Kadah, & Marzouk, 2009).
Eigenschaften
IUPAC Name |
2-bromo-1-(4-octylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16(18)13-17/h9-12H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFKRBPTEVTSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461753 | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-octylphenyl)ethanone | |
CAS RN |
64068-76-4 | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

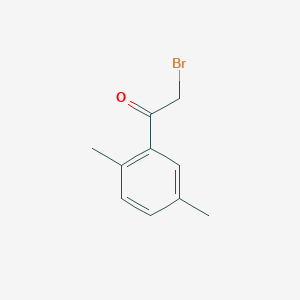

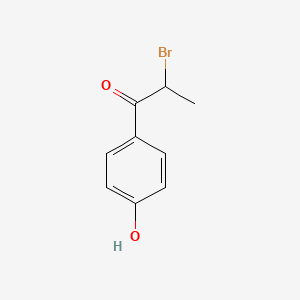
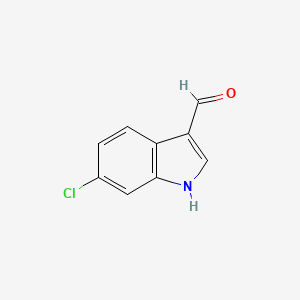
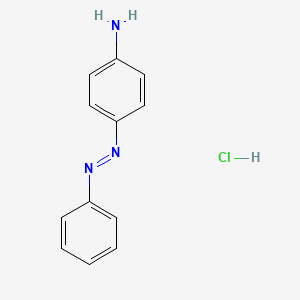
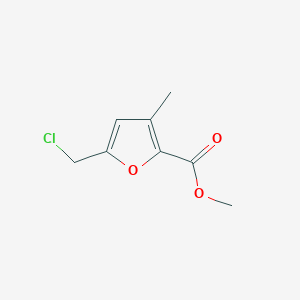
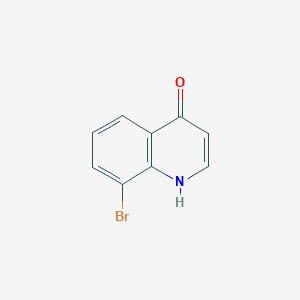
![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)
